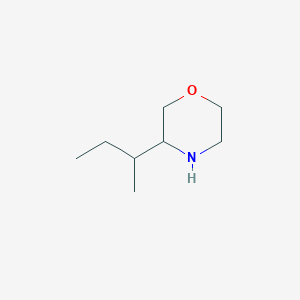

3-(sec-Butyl)morpholine

Description

Contextualization within the Field of Morpholine (B109124) Derivatives

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. This unique combination imparts a favorable physicochemical profile, making morpholine and its derivatives frequent components in medicinal chemistry and materials science. rdd.edu.iqnih.gov Morpholine is considered a "privileged pharmacophore" because its inclusion in a molecule can enhance potency or modulate pharmacokinetic properties. researchgate.net The ether group can participate in hydrogen bonding, while the secondary amine provides a site for further functionalization and can act as a base. primescholars.com

Morpholine derivatives are integral to a wide array of approved and investigational drugs, demonstrating activities as anticancer, antidepressant, and antihyperlipidemic agents. researchgate.netnih.gov For instance, the antibiotic Linezolid and the anticancer drug Gefitinib feature a morpholine moiety, highlighting its importance in creating effective therapeutic agents. Beyond medicine, these derivatives are used as corrosion inhibitors, catalysts, and in the development of fungicides for agriculture. primescholars.comresearchgate.netchemscene.com The synthesis of substituted morpholines is a key area of research, as the position and nature of the substituent groups can drastically alter a molecule's function and specificity. primescholars.comchemscene.com The compound 3-(sec-Butyl)morpholine fits within this context as a specifically substituted derivative, where the substituent at the 3-position can influence the molecule's interaction with biological targets.

Significance of the sec-Butyl Moiety in Chemical Structure

The sec-butyl group is a four-carbon alkyl substituent where the point of attachment to the main structure is a secondary carbon. [Previous search results: 10] This structure, formally named butan-2-yl, is distinct from its isomers: n-butyl (a linear chain), isobutyl (2-methylpropyl), and tert-butyl (a bulky, tertiary group). [Previous search results: 11] The significance of the sec-butyl group in a chemical structure is multifaceted, primarily revolving around its steric and electronic properties.

The branched nature of the sec-butyl group introduces moderate steric bulk, which can influence a molecule's reactivity and conformation. [Previous search results: 3] This can be a crucial element in designing molecules that fit selectively into the active sites of enzymes or receptors. Furthermore, the carbon atom where the group attaches to the morpholine ring is a stereocenter, meaning this compound is a chiral molecule. [Previous search results: 11] This gives rise to different stereoisomers (enantiomers and diastereomers), which can have distinct biological activities. The availability of specific isomers, such as (S)-3-((S)-sec-butyl)morpholine, indicates its use in asymmetric synthesis, where precise three-dimensional structures are required to achieve desired therapeutic or chemical outcomes.

Interactive Table: Properties of (S)-3-((S)-sec-butyl)morpholine Click on the column headers to sort the data.

| Property | Value |

| Molecular Formula | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol |

| CAS Number | 1273577-23-3 |

| Topological Polar Surface Area | 21.26 Ų |

| LogP (calculated) | 1.0209 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

| Data sourced from computational chemistry models. |

Interactive Table: Comparison of Butyl Isomers Click on the column headers to sort the data.

| Isomer Name | Structure | Attachment Point |

| n-butyl | CH₃CH₂CH₂CH₂– | Primary Carbon |

| sec-butyl | CH₃CH₂CH(CH₃)– | Secondary Carbon |

| isobutyl | (CH₃)₂CHCH₂– | Primary Carbon |

| tert-butyl | (CH₃)₃C– | Tertiary Carbon |

| Structural information based on IUPAC nomenclature. [Previous search results: 10, 11] |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

3-butan-2-ylmorpholine |

InChI |

InChI=1S/C8H17NO/c1-3-7(2)8-6-10-5-4-9-8/h7-9H,3-6H2,1-2H3 |

InChI Key |

OWGVQPIIJMNYNR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1COCCN1 |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 3 Sec Butyl Morpholine and Its Derivatives

Strategies for Stereoselective and Enantioselective Synthesis

Achieving stereochemical control is paramount in the synthesis of chiral morpholine (B109124) derivatives. Methodologies in this category are designed to produce specific stereoisomers, which is crucial for applications in medicinal chemistry where biological activity is often stereospecific. nih.gov

Diastereoselective addition reactions are employed to create new stereocenters with a controlled spatial relationship to existing ones. In the context of morpholine synthesis, this can involve the addition of nucleophiles to cyclic precursors or intramolecular cyclization reactions where the approach of the reacting groups is directed by a pre-existing chiral center.

One notable strategy involves the base-catalyzed reaction of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates. nih.govacs.org This cascade reaction forms morpholine hemiaminals with varying degrees of diastereoselectivity, depending on the nature of the substituent on the formyl ester. The reaction proceeds to yield both cis and trans isomers, with the ratio influenced by the steric bulk of the ester group. Further synthetic modifications of these hemiaminal intermediates allow for the concise and diastereoselective construction of highly functionalized morpholines. acs.org

Table 1: Diastereoselective Synthesis of 3-Substituted Morpholine Hemiaminals

| α-Formyl Ester Substituent (R) | Base | Solvent | Product Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Methyl | K₂CO₃ | 1,4-Dioxane | 1.3:1 | acs.org |

| Ethyl | K₂CO₃ | 1,4-Dioxane | 1.4:1 | acs.org |

| iso-Propyl | K₂CO₃ | 1,4-Dioxane | 1.8:1 | acs.org |

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of unsaturated bonds, such as C=C or C=N double bonds. While the asymmetric hydrogenation of 2-substituted dehydromorpholines has been well-studied, the synthesis of 3-substituted chiral morpholines via this method has been reported less frequently. nih.govsemanticscholar.org The challenge lies in the electronic properties and steric environment of the substrates. nih.gov

A tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation has been shown to be an efficient route to 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org This approach utilizes a Ruthenium catalyst with a chiral diamine ligand, such as (S,S)-Ts-DPEN, to achieve high enantioselectivity. Hydrogen-bonding interactions between the substrate's oxygen atom and the catalyst's ligand are considered crucial for obtaining high enantiomeric excess (ee). organic-chemistry.org

The enantioselective ring-opening of strained heterocyclic precursors provides a versatile entry to chiral building blocks for morpholine synthesis. A key example is the reaction of 2-tosyl-1,2-oxazetidine, a strained heterocycle, with α-formyl carboxylates. nih.govacs.org This reaction, mediated by a base, initiates a ring-opening and subsequent intramolecular cyclization to yield 3-substituted morpholine hemiaminals. The stereochemistry of the final product is controlled by the reaction conditions and the nature of the substrates, leading to diastereoselective outcomes. nih.gov This method serves as a concise route to morpholine congeners with substitution at the 3-position. acs.org

One of the most direct methods for synthesizing enantiomerically pure morpholines is to start from readily available chiral building blocks, often referred to as the "chiral pool." Amino acids and amino alcohols are common starting materials for this purpose.

For instance, polymer-supported synthesis has been utilized, starting from immobilized Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH. nih.gov Following solid-phase synthesis of N-alkyl-N-sulfonyl intermediates, cleavage from the resin with trifluoroacetic acid yields the target morpholine-3-carboxylic acid derivatives. The inclusion of a reducing agent like triethylsilane during cleavage can lead to the formation of the saturated morpholine ring with a specific configuration at the newly formed stereocenter. nih.gov

Another approach begins with a protected amino acid such as Z-Asp(OtBu)-OH. nih.gov This precursor is converted to a chiral amino alcohol, which then undergoes a key annulation reaction. Subjecting the protected amino alcohol to reaction with bromoethyldiphenylsulfonium triflate and a base like sodium hydride affords the desired 3-substituted morpholine derivatives as a mixture of diastereomers. nih.gov

Table 2: Synthesis of 3-Substituted Morpholines from Chiral Amino Acid Precursors

| Chiral Precursor | Key Reaction Steps | Product Type | Reference |

|---|---|---|---|

| Fmoc-Ser(tBu)-OH | Solid-phase synthesis, N-alkylation, cyclization/cleavage | Morpholine-3-carboxylic acid | nih.gov |

Ring-Closing and Cyclization Pathways

Ring-closing reactions are fundamental to the construction of the morpholine heterocycle from acyclic precursors. These methods involve the formation of either a C-N or a C-O bond in an intramolecular fashion to complete the six-membered ring.

Intramolecular reductive etherification is a strategy for the stereoselective synthesis of C-substituted morpholine derivatives. nih.gov This method typically involves the formation of an intermediate, such as a hemiacetal or related species, from an acyclic amino alcohol precursor containing a ketone or aldehyde. Subsequent reduction of this intermediate directly leads to the cyclized morpholine product. The stereoselectivity of the process can be controlled by the choice of reducing agent and the inherent stereochemistry of the precursor, making it a valuable tool for constructing substituted morpholines. nih.govresearchgate.net This approach has been successfully applied to the total synthesis of natural products containing the morpholine scaffold. nih.gov

Cyclization via Amino Alcohol Intermediates

A foundational and widely employed strategy for synthesizing the morpholine ring is the cyclization of vicinal amino alcohol intermediates. This approach involves an intramolecular reaction where the amino and hydroxyl groups, separated by a two-carbon linker, react to form the heterocyclic ring. The direct cyclodehydration of amino alcohols is one of the most straightforward methods to prepare cyclic amines like morpholines. orgsyn.org

The general process typically requires the activation of the terminal hydroxyl group to transform it into a good leaving group (e.g., a tosylate, mesylate, or halide). Following activation, the nitrogen atom acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group to close the ring in an SN2 reaction.

A common sequence involves:

Protection: The amine functionality of the amino alcohol is often protected (e.g., with a Boc or Bts group) to prevent side reactions.

Activation: The hydroxyl group is converted into a better leaving group. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base yields a tosylate.

Cyclization: Treatment with a base promotes the intramolecular nucleophilic attack by the deprotonated amine (or the free amine itself), displacing the leaving group and forming the morpholine ring.

Deprotection: The protecting group on the nitrogen is removed to yield the final morpholine derivative.

A simple, high-yielding, one or two-step protocol using inexpensive reagents like ethylene sulfate and potassium tert-butoxide (tBuOK) has been developed for the conversion of 1,2-amino alcohols to morpholines. organic-chemistry.orgnih.gov This method relies on the clean isolation of N-monoalkylation products from a simple SN2 reaction between the amino alcohol and ethylene sulfate. organic-chemistry.org

Base-Mediated Intramolecular Ring Closure

Base-mediated intramolecular cyclization is a key step in many morpholine syntheses, particularly from amino alcohol precursors that have been functionalized with a leaving group. The choice of base is critical and can influence reaction efficiency and selectivity. Both organic bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and inorganic bases, like potassium carbonate (K₂CO₃), are effectively used to promote ring closure. acs.orgnih.gov

The table below summarizes the effect of different bases on a model cyclization reaction.

| Entry | Base | Solvent | Temperature | Conversion (%) | Diastereomeric Ratio (d.r.) |

| 1 | DBU | 1,4-Dioxane | Room Temp | 75 | 2.0 |

| 2 | DBN | 1,4-Dioxane | Room Temp | 63 | 2.0 |

| 3 | TMG | 1,4-Dioxane | Room Temp | 55 | 2.1 |

| 4 | K₂CO₃ | 1,4-Dioxane | Room Temp | 91 | 2.9 |

| 5 | Cs₂CO₃ | 1,4-Dioxane | Room Temp | 84 | 2.8 |

| 6 | Na₂CO₃ | 1,4-Dioxane | Room Temp | 24 | 2.7 |

| Data derived from a representative base-mediated morpholine ring formation study. acs.org |

Cascade and One-Pot Synthetic Sequences

Cascade and one-pot reactions offer significant advantages in chemical synthesis by improving efficiency, reducing waste, and simplifying procedures by avoiding the isolation of intermediates. rsc.orgorganic-chemistry.orgresearchgate.net Several such strategies have been developed for the synthesis of substituted morpholines.

A notable example is a cascade sequence initiated by the base-catalyzed reaction between a 2-tosyl-1,2-oxazetidine and an α-formyl carboxylate. acs.org This process involves the ring-opening of the oxazetidine followed by a spontaneous ring closure to deliver a stable morpholine hemiaminal without isolating any intermediates. acs.org This cascade approach tolerates a variety of functional groups, including alkyl halides and multiple bonds. acs.org

Another powerful one-pot strategy involves a tandem sequential reaction combining hydroamination and asymmetric transfer hydrogenation. organic-chemistry.org This method provides an efficient route to enantioselective 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org Furthermore, palladium-catalyzed cascade reactions that proceed via an initial allylic alkylation, followed by a tandem Heck carbopalladation and C(sp³)–H activation, have been developed to create complex heterocyclic scaffolds in a single operation. acs.org These advanced one-pot methods streamline the synthesis of diverse morpholine-based structures. acs.org

Catalytic and Reagent-Controlled Synthetic Pathways

Catalysis and specific reagents play a pivotal role in modern synthetic strategies for 3-(sec-butyl)morpholine, enabling control over reactivity and stereoselectivity. These methods include the use of classic organometallic reagents, transition metal catalysts, and Lewis acids/bases to facilitate key bond-forming steps.

Grignard Reagent Applications

Grignard reagents are powerful carbon-based nucleophiles widely used for forming new carbon-carbon bonds. masterorganicchemistry.com In the synthesis of this compound, a sec-butyl Grignard reagent (e.g., sec-butylmagnesium bromide) can be used to introduce the desired alkyl substituent. orgsyn.org

A plausible synthetic route involves the reaction of the Grignard reagent with an appropriate electrophilic precursor. For example, the addition of sec-butylmagnesium bromide to an N-protected 2,3-epoxypropylamine would open the epoxide ring, installing the sec-butyl group at the C3 position and generating an amino alcohol intermediate. This intermediate can then undergo intramolecular cyclization, as previously described, to form the morpholine ring. masterorganicchemistry.com

Alternatively, the Grignard reagent can add to an N-protected amino aldehyde. The resulting secondary alcohol is part of an amino alcohol structure that is primed for cyclization. The reaction of Grignard reagents with esters or acid chlorides can also be employed, typically resulting in the addition of two alkyl groups to form a tertiary alcohol. youtube.com

Table of Potential Grignard Reactions for Morpholine Synthesis

| Electrophile | Grignard Reagent | Intermediate Product | Final Product (after cyclization) |

|---|---|---|---|

| N-protected 2,3-epoxypropylamine | sec-butylmagnesium bromide | N-protected amino alcohol | This compound |

| N-protected amino aldehyde | sec-butylmagnesium bromide | N-protected amino alcohol | This compound |

Transition Metal-Catalyzed Reactions (e.g., Pd(0)-catalyzed)

Transition metal catalysis offers efficient and selective methods for constructing heterocyclic rings. mdpi.com Palladium(0) catalysts are particularly versatile and have been used in reactions such as the Tsuji-Trost allylic alkylation to form substituted morpholines. organic-chemistry.org

One such strategy involves a Pd(0)-catalyzed reaction of vinyloxiranes with amino alcohols. organic-chemistry.org This is followed by an in situ heterocyclization catalyzed by a Lewis acid like iron(III) to yield 2,3-disubstituted morpholines with good diastereoselectivity. organic-chemistry.org Another approach is the Wacker-type aerobic oxidative cyclization of alkenes, which can be catalyzed by a base-free Pd(DMSO)₂(TFA)₂ system to produce various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org

Copper catalysts have also been employed in three-component reactions for the carboamination of 1,3-dienes, providing direct access to allylic amines which can be precursors to morpholine derivatives. acs.org These methods showcase the power of transition metals to facilitate complex transformations under mild conditions. acs.org

Lewis Acid and Base Catalysis in Cyclization

Lewis acids and bases are effective catalysts for promoting cyclization reactions by activating substrates or enhancing the nucleophilicity of reacting groups. chimienouvelle.benih.gov

Lewis acids such as indium(III) triflate (In(OTf)₃) and magnesium(II) triflate (Mg(OTf)₂) have been shown to catalyze the halo-etherification of alkenes, which can be a key step in a practical strategy for morpholine synthesis. nih.gov For example, In(OTf)₃ can be the optimal Lewis acid to generate a halonium intermediate from an alkene and N-iodosuccinimide (NIS), which then reacts with a protected amino alcohol. Subsequent addition of a base like DBU smoothly produces the desired morpholine product with high regioselectivity. nih.gov Boron trifluoride etherate (BF₃·Et₂O) is another Lewis acid that effectively mediates the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to yield morpholines. organic-chemistry.orgmdpi.com

Lewis bases can also catalyze halolactonization and halocycloetherification reactions. nih.gov The catalyst's structure can influence the rate and selectivity of the cyclization step. The involvement of the Lewis base catalyst in the transition state of the product-determining step suggests that chiral Lewis bases could potentially be used to achieve enantioselective synthesis of morpholine derivatives. nih.gov

Polymer-Supported and Solid-Phase Synthetic Methods

The application of polymer-supported and solid-phase synthesis has provided efficient and streamlined approaches for the preparation of substituted morpholine libraries, facilitating medicinal chemistry and drug discovery efforts. These methodologies offer several advantages over traditional solution-phase synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and the potential for automation.

A notable strategy in this domain is the polymer-supported synthesis of morpholine-3-carboxylic acid derivatives. nih.gov This approach utilizes amino acids immobilized on a solid support as chiral precursors to construct the morpholine scaffold. For instance, Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH can be anchored to a resin and serve as the starting point for the synthesis. nih.gov The synthetic sequence on the solid support typically involves N-alkylation followed by N-acylation or N-sulfonylation of the immobilized amino acid.

Subsequent treatment with trifluoroacetic acid (TFA) cleaves the intermediate from the resin, leading to the formation of 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid derivatives. nih.gov A key step in obtaining the saturated morpholine ring is the inclusion of a reducing agent, such as triethylsilane, during the cleavage process. This results in the stereoselective formation of the corresponding morpholine-3-carboxylic acids. nih.gov This method allows for the generation of a variety of substituted morpholines by varying the N-alkyl and N-acyl/sulfonyl groups introduced during the solid-phase synthesis.

The versatility of this solid-phase approach enables the creation of diverse libraries of morpholine derivatives for biological screening. The specific configuration of the newly formed stereocenter can be controlled, and the methodology has also been extended to the synthesis of related thiomorpholine structures. nih.gov

Below is a representative table outlining the general steps and key reagents involved in the polymer-supported synthesis of morpholine-3-carboxylic acid derivatives.

| Step | Description | Key Reagents and Conditions | Product on Solid Support |

| 1 | Immobilization | Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH, Resin (e.g., Wang resin), Coupling agents (e.g., DIC, HOBt) | Resin-Bound Amino Acid |

| 2 | N-Alkylation | Deprotection of Fmoc group (e.g., Piperidine in DMF), Alkyl halide, Base (e.g., DIEA) | Resin-Bound N-Alkyl Amino Acid |

| 3 | N-Acylation/Sulfonylation | Acyl chloride or Sulfonyl chloride, Base (e.g., DIEA) | Resin-Bound N-Alkyl-N-Acyl/Sulfonyl Amino Acid |

| 4 | Cleavage and Cyclization | Trifluoroacetic acid (TFA), Triethylsilane (for reduction to morpholine) | Substituted Morpholine-3-Carboxylic Acid |

Chemical Reactivity and Mechanistic Investigations of 3 Sec Butyl Morpholine Systems

Electronic Properties and Nucleophilicity of the Morpholine (B109124) Nitrogen

The nitrogen atom in the morpholine ring of 3-(sec-butyl)morpholine possesses a lone pair of electrons, rendering it nucleophilic and basic. However, the presence of the electronegative oxygen atom in the ring withdraws electron density from the nitrogen via an inductive effect. masterorganicchemistry.com This reduces the availability of the lone pair for donation to electrophiles, making morpholine and its derivatives less basic and less nucleophilic than structurally similar cyclic secondary amines like piperidine. masterorganicchemistry.com

The introduction of a sec-butyl group at the 3-position further modulates the electronic environment and, more significantly, introduces steric hindrance around the nitrogen atom. Alkyl groups are generally considered electron-donating, which should theoretically increase the electron density on the nitrogen and enhance its basicity and nucleophilicity. However, the primary influence of the bulky sec-butyl group is steric, which can significantly impede the approach of electrophiles to the nitrogen atom. masterorganicchemistry.comresearchgate.net This steric hindrance is a crucial factor in determining the reactivity of this compound, often overriding the subtle electronic effects of the alkyl group. libretexts.org Nucleophilicity is more sensitive to steric effects than basicity because the attack on a carbon atom is more sterically demanding than the attack on a proton. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Comparison of Nucleophilicity Parameters for Selected Amines

| Amine | Nucleophilicity Parameter (N) in Water | Relative Nucleophilicity |

|---|---|---|

| Ammonia | 9.5 | ~316,000 |

| Piperidine | 18.1 | High |

| Morpholine | 15.6 | Moderate |

| t-Butylamine | 10.5 | Low |

| This compound (Predicted) | < 15.6 | Lower than Morpholine |

Reactions with Electrophilic and Nucleophilic Reagents

A characteristic reaction of secondary amines, including this compound, is the formation of enamines upon reaction with aldehydes or ketones. masterorganicchemistry.comchemistrysteps.comchemistrysteps.com This reaction involves the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-carbon double bond adjacent to the nitrogen atom. libretexts.orgyoutube.com The formation of enamines is a reversible process, typically catalyzed by a mild acid. masterorganicchemistry.comchemistrysteps.com

The general mechanism for enamine formation proceeds through the following steps:

Nucleophilic addition of the secondary amine to the carbonyl group to form a zwitterionic intermediate. libretexts.org

Proton transfer to form a carbinolamine. libretexts.org

Protonation of the hydroxyl group to form a good leaving group (water). masterorganicchemistry.com

Elimination of water to form an iminium ion. chemistrysteps.comlibretexts.org

Deprotonation of an alpha-carbon to yield the enamine. libretexts.orgyoutube.com

In the case of this compound, the steric bulk of the sec-butyl group can influence the rate of enamine formation and the regioselectivity of the reaction with unsymmetrical ketones. The less substituted enamine is generally favored due to reduced steric strain. nrochemistry.com

Table 2: Expected Regioselectivity in Enamine Formation with an Unsymmetrical Ketone

| Ketone | Amine | Major Enamine Product | Minor Enamine Product |

|---|---|---|---|

| 2-Methylcyclohexanone | Morpholine | Less substituted | More substituted |

As a base, this compound readily reacts with acids to form the corresponding morpholinium salts. For instance, treatment with hydrochloric acid (HCl) would yield this compound hydrochloride. sigmaaldrich.com This is a standard acid-base neutralization reaction where the lone pair of the nitrogen atom accepts a proton from the acid. The resulting salt is typically a crystalline solid that is more water-soluble than the free base.

The nucleophilic nitrogen of this compound can react with suitable electrophiles to form carbamate and dithiocarbamate derivatives. Carbamates can be synthesized by reacting the amine with a chloroformate or an isocyanate. nih.gov

Dithiocarbamates are readily prepared by the reaction of a secondary amine with carbon disulfide in the presence of a base. tandfonline.comsci-hub.se This reaction is generally efficient for a variety of secondary amines, including morpholine. scielo.br The resulting dithiocarbamate anion can then be converted to a stable salt or reacted with an electrophile to form a dithiocarbamate ester. The steric hindrance of the sec-butyl group in this compound is not expected to significantly hinder this reaction, as carbon disulfide is a relatively small and reactive electrophile.

Mechanistic Proposals and Elucidation of Reaction Pathways

The primary mechanistic pathway for the reactions of this compound with carbonyl compounds is the well-established enamine formation mechanism, as detailed in section 3.2.1. masterorganicchemistry.comchemistrysteps.com The key intermediate in this pathway is the iminium ion, which is formed after the dehydration of the initially formed carbinolamine. chemistrysteps.comlibretexts.org The final step, the deprotonation of an alpha-carbon, is what distinguishes enamine formation from imine formation (which occurs with primary amines). chemistrysteps.comchemistrysteps.com

The presence of the sec-butyl group at the 3-position introduces a significant steric factor that likely influences the transition state energies throughout the reaction pathway. The initial nucleophilic attack on the carbonyl carbon may be slowed due to the steric bulk hindering the approach of the morpholine nitrogen. Furthermore, the transition state leading to the formation of the more substituted enamine from an unsymmetrical ketone would be destabilized by steric interactions between the sec-butyl group and the substituents on the ketone, thus favoring the formation of the less substituted enamine. nrochemistry.com

Kinetic Studies of Reactivity Profiles

Compared to unsubstituted morpholine, this compound is expected to exhibit slower reaction rates in processes where the nitrogen atom acts as a nucleophile, particularly with sterically demanding electrophiles. masterorganicchemistry.com This is a direct consequence of the increased activation energy required to overcome the steric repulsion in the transition state.

Table 3: Predicted Relative Rates of Enamine Formation

| Amine | Relative Rate of Reaction with a Sterically Unhindered Ketone | Relative Rate of Reaction with a Sterically Hindered Ketone |

|---|---|---|

| Piperidine | Very Fast | Fast |

| Morpholine | Fast | Moderate |

| This compound | Moderate to Slow | Slow to Very Slow |

Stereochemistry and Conformational Analysis of 3 Sec Butyl Morpholine Structures

Elucidation of Absolute and Relative Stereochemistry

The 3-(sec-butyl)morpholine molecule possesses two chiral centers: the C3 of the morpholine (B109124) ring and the C1 of the sec-butyl group. This results in the possibility of four stereoisomers, which exist as two pairs of enantiomers. The determination of the absolute and relative stereochemistry of these isomers is a critical aspect of its structural characterization.

Absolute Stereochemistry: The unambiguous assignment of the (R) or (S) configuration to each chiral center defines the absolute stereochemistry of an enantiomer. libretexts.orgbmrb.iomdpi.com While synthetic strategies employing chiral starting materials can provide access to specific stereoisomers, the definitive determination of their absolute configuration often relies on advanced analytical techniques. X-ray crystallography of a single crystal of a pure enantiomer or a derivative is the gold standard for this purpose. researchgate.netresearchgate.net Although no specific crystal structure for this compound is publicly available, this method would provide precise information on the spatial arrangement of all atoms, allowing for an unequivocal assignment of the R/S configuration at both chiral centers. researchgate.netresearchgate.net An alternative powerful technique is Vibrational Circular Dichroism (VCD), which, when combined with quantum chemical calculations, can determine the absolute configuration of chiral molecules in solution. nih.gov

Relative Stereochemistry: The relative orientation of the substituents on the morpholine ring gives rise to diastereomers, which can be designated as cis or trans. In the case of this compound, this refers to the relationship between the sec-butyl group at C3 and the hydrogen atom at C3. More commonly in substituted morpholines, the relative stereochemistry is described between substituents at different positions on the ring. For instance, in a 3,5-disubstituted morpholine, the cis isomer has both substituents on the same side of the ring's plane, while the trans isomer has them on opposite sides. researchgate.net

The elucidation of relative stereochemistry is routinely achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlation experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.netnih.gov NOESY detects protons that are close in space, and the presence or absence of cross-peaks between the protons of the sec-butyl group and specific protons on the morpholine ring can reveal their relative orientation. nih.gov Additionally, the magnitude of proton-proton coupling constants (³J-values) can provide valuable information about the dihedral angles between adjacent protons, which in turn helps in assigning the relative stereochemistry. researchgate.netnih.gov

| Technique | Information Obtained | Principle |

|---|---|---|

| X-ray Crystallography | Absolute Configuration | Diffraction pattern of a single crystal reveals the 3D atomic arrangement. researchgate.netresearchgate.net |

| Vibrational Circular Dichroism (VCD) | Absolute Configuration in Solution | Differential absorption of left and right circularly polarized infrared light is compared to theoretical spectra. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (NOESY) | Relative Stereochemistry | Detects through-space interactions between protons, indicating their proximity and relative orientation. researchgate.netnih.govnih.gov |

| NMR Spectroscopy (Coupling Constants) | Relative Stereochemistry & Conformation | The magnitude of ³J-values is related to the dihedral angle between protons, helping to define substituent orientation. researchgate.netnih.gov |

Conformational Preferences and Dynamics of the Morpholine Ring

The morpholine ring, like cyclohexane, is not planar and adopts non-planar conformations to relieve angle and torsional strain. The most stable conformation is the chair form, which minimizes both types of strain by having all bond angles close to the ideal tetrahedral angle and all adjacent C-H bonds staggered. chemrxiv.org

In this compound, the bulky sec-butyl group will have a strong preference for the equatorial position on the chair conformer to minimize steric hindrance. researchgate.net When a substituent is in the axial position, it experiences unfavorable 1,3-diaxial interactions with the axial hydrogens on C5 and the nitrogen atom's lone pair or substituent. chemrxiv.org These steric clashes increase the energy of the axial conformer, making the equatorial conformer significantly more stable.

The morpholine ring is not static but undergoes a dynamic process called ring inversion or ring flipping, where one chair conformation converts into the other. In this process, all axial bonds become equatorial, and all equatorial bonds become axial. For this compound, the equilibrium between the two chair conformers will heavily favor the conformer with the sec-butyl group in the equatorial position. The energy barrier for this ring inversion can be studied using dynamic NMR spectroscopy by analyzing the changes in the NMR spectrum at different temperatures. researchgate.netnih.gov

| Conformation | Relative Energy | Key Features |

|---|---|---|

| Chair (Equatorial sec-Butyl) | Lowest | Minimizes steric strain by placing the bulky group in the less hindered equatorial position. chemrxiv.org |

| Chair (Axial sec-Butyl) | Higher | Destabilized by 1,3-diaxial interactions between the sec-butyl group and axial hydrogens/lone pairs. chemrxiv.org |

| Boat/Twist-Boat | Highest | Generally high-energy transition states or intermediates in the ring inversion process, characterized by torsional strain from eclipsed bonds. chemrxiv.org |

Steric and Electronic Influences of the sec-Butyl Substituent on Molecular Geometry

Electronic Influences: Alkyl groups, such as the sec-butyl group, are generally considered to be weakly electron-donating through an inductive effect. researchgate.net This electron-donating nature can subtly influence the bond lengths and electron density distribution within the morpholine ring. For instance, the C-C and C-N bonds adjacent to the sec-butyl group might experience minor changes in length and polarity compared to an unsubstituted morpholine. However, these electronic effects are generally considered to be less dominant than the steric effects in determining the conformational preferences of alkyl-substituted heterocycles. nih.gov

| Effect | Description | Impact on Molecular Geometry |

|---|---|---|

| Steric Hindrance | The repulsive interaction between the bulky sec-butyl group and other atoms in the molecule. nih.gove3s-conferences.org | Strongly favors the equatorial position of the sec-butyl group to minimize 1,3-diaxial interactions, thus dictating the predominant chair conformation. researchgate.netwvu.edu May cause minor distortions in local bond angles and lengths. |

| Inductive Effect | The sec-butyl group is weakly electron-donating, pushing electron density towards the morpholine ring. researchgate.net | Causes minor perturbations in the electron density distribution and bond polarities within the morpholine ring. Generally has a less significant impact on the overall conformation compared to steric effects. nih.gov |

Diastereomeric and Enantiomeric Purity Assessment

For applications where stereoisomeric purity is critical, it is essential to have reliable methods for assessing the diastereomeric and enantiomeric purity of this compound.

Diastereomeric Purity: Diastereomers have different physical properties and can often be separated and quantified using standard chromatographic techniques such as column chromatography or gas chromatography. NMR spectroscopy can also be used to determine the diastereomeric ratio by integrating the signals corresponding to each diastereomer.

Enantiomeric Purity: Enantiomers, having identical physical properties in an achiral environment, require a chiral environment for their separation and quantification. youtube.com High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and powerful technique for this purpose. imperial.ac.uk The choice of the CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers. The enantiomeric excess (ee) can then be calculated from the relative peak areas of the two enantiomers in the chromatogram. Capillary electrophoresis with a chiral selector is another effective method for enantiomeric separation.

The development of a specific chiral HPLC method for this compound would involve screening different types of chiral columns (e.g., polysaccharide-based, protein-based, or Pirkle-type) and optimizing the mobile phase to achieve the best resolution. nih.govimperial.ac.uk

| Purity Type | Analytical Technique | Principle of Separation/Quantification |

|---|---|---|

| Diastereomeric | Column Chromatography, GC, NMR | Diastereomers have different physical properties, allowing for separation by standard chromatographic methods or distinct signals in NMR. |

| Enantiomeric | Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times. imperial.ac.uk |

| Enantiomeric | Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in the presence of a chiral selector in the electrophoresis buffer. |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 3-(sec-Butyl)morpholine, various NMR experiments are used to map out the proton and carbon frameworks.

¹H NMR Spectroscopy for Proton Environments

¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. In this compound, the spectrum is expected to show distinct signals for the protons on the morpholine (B109124) ring and the sec-butyl substituent.

The morpholine ring protons typically appear as complex multiplets due to the ring's chair conformation and the resulting axial and equatorial positions. Protons on carbons adjacent to the oxygen atom (C5 and C6) are deshielded and would appear further downfield compared to those adjacent to the nitrogen atom (C2). The presence of the sec-butyl group at the C3 position introduces a chiral center, rendering the protons on C2 and C5 diastereotopic, which can lead to even more complex splitting patterns.

The sec-butyl group itself gives rise to a characteristic set of signals: a triplet and a doublet for the two methyl groups, and multiplets for the methylene (B1212753) and methine protons. The exact chemical shifts are influenced by the neighboring morpholine ring. chemistrysteps.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Morpholine H-2, H-6 (adjacent to N) | ~2.5 - 2.9 | Multiplet (m) | 4H |

| Morpholine H-3, H-5 (adjacent to O) | ~3.6 - 3.9 | Multiplet (m) | 3H (H-3 is a methine) |

| sec-Butyl -CH- | ~1.5 - 1.8 | Multiplet (m) | 1H |

| sec-Butyl -CH₂- | ~1.2 - 1.5 | Multiplet (m) | 2H |

| sec-Butyl -CH₃ (doublet) | ~0.9 - 1.1 | Doublet (d) | 3H |

| sec-Butyl -CH₃ (triplet) | ~0.8 - 1.0 | Triplet (t) | 3H |

¹³C NMR Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides insight into their hybridization and electronic environment. libretexts.org For this compound, eight distinct carbon signals are expected due to the chirality at C3, which makes the two methyl groups of the sec-butyl group and the C2/C6 and C3/C5 pairs in the morpholine ring chemically non-equivalent.

Carbons bonded to electronegative atoms like oxygen and nitrogen are deshielded and resonate at higher chemical shifts (downfield). libretexts.org Therefore, the carbons of the morpholine ring adjacent to the heteroatoms (C2, C3, C5, C6) are expected to appear in the 45-75 ppm range. The aliphatic carbons of the sec-butyl group will appear further upfield, typically below 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Morpholine C-5 | ~70 - 75 |

| Morpholine C-6 | ~67 - 70 |

| Morpholine C-3 | ~58 - 62 |

| Morpholine C-2 | ~46 - 50 |

| sec-Butyl -CH- | ~32 - 38 |

| sec-Butyl -CH₂- | ~25 - 30 |

| sec-Butyl -CH₃ | ~15 - 20 |

| sec-Butyl -CH₃ | ~10 - 15 |

³¹P NMR Spectroscopy (for phosphazene derivatives)

³¹P NMR spectroscopy is a specialized technique used exclusively for the analysis of organophosphorus compounds. It is not applicable to this compound itself but is crucial for characterizing its potential derivatives, such as those involving a phosphazene core. Phosphazenes are polymers or cyclic compounds with a backbone of alternating phosphorus and nitrogen atoms (–N=P–). nih.gov

If this compound were to be used as a substituent on a cyclophosphazene ring (for example, by reacting with hexachlorocyclotriphosphazene), the morpholine nitrogen would form a P-N bond. ³¹P NMR would be the definitive method to analyze the resulting structure. The chemical shift of the phosphorus atom directly bonded to the morpholino group would be significantly different from that of the remaining P-Cl centers, providing direct evidence of the substitution. researchgate.netresearchgate.net The precise chemical shift value in the ³¹P NMR spectrum provides information about the electronic environment and coordination of the phosphorus atom. nih.gov

Two-Dimensional NMR Techniques (e.g., HSQC, COSY)

Two-dimensional (2D) NMR experiments provide correlational data that helps to piece together the molecular structure by showing how different nuclei are related. researchgate.net

COSY (Correlation Spectroscopy) : This is a homonuclear experiment that reveals proton-proton (¹H-¹H) coupling interactions, typically between protons separated by two or three bonds. sdsu.eduresearchgate.net A COSY spectrum of this compound would show cross-peaks connecting coupled protons. For instance, it would allow for the unambiguous tracing of the entire sec-butyl spin system by showing correlations from the methine proton to both the methylene protons and the methyl protons. It would also help delineate the connectivity within the morpholine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This is a heteronuclear experiment that correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduresearchgate.net An HSQC spectrum is invaluable for definitively assigning the signals in the ¹³C NMR spectrum. Each C-H bond in this compound would produce a cross-peak at the coordinates corresponding to its ¹H and ¹³C chemical shifts, linking the two one-dimensional spectra.

Table 3: Expected 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H ↔ ¹H | -CH- (sec-butyl) ↔ -CH₂- (sec-butyl) -CH- (sec-butyl) ↔ -CH₃ (sec-butyl) H-2 ↔ H-3 (morpholine ring) |

| HSQC | ¹H ↔ ¹³C (one bond) | Each proton signal will correlate to its directly attached carbon signal, confirming C-H assignments. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure m/z values with extremely high accuracy, typically to four or more decimal places. youtube.com This precision allows for the determination of a molecule's elemental formula from its exact mass. nih.govnih.gov

For this compound (C₈H₁₇NO), HRMS would be used to confirm its elemental composition. The instrument would measure the exact mass of the protonated molecule, [M+H]⁺. This experimentally determined mass would then be compared to the theoretically calculated mass based on the elemental formula using the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. A match within a very small tolerance (typically < 5 parts per million, ppm) provides unambiguous confirmation of the molecular formula.

Table 4: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₇NO |

| Ion Formula | [C₈H₁₈NO]⁺ |

| Calculated Exact Mass | 144.13830 |

| Hypothetical Found Mass | 144.13851 |

| Mass Error (ppm) | 1.46 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for the analysis of volatile and semi-volatile compounds like this compound.

In a hypothetical GC-MS analysis, this compound would first be vaporized and separated from other components in a mixture as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, would be a characteristic property under a specific set of chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate).

Following separation, the molecule would enter the mass spectrometer, where it would be ionized, typically by electron impact (EI). This high-energy ionization would cause the molecule to fragment in a predictable manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), would display a molecular ion peak corresponding to the intact molecule's mass, as well as a series of fragment ion peaks. The fragmentation pattern is a molecular fingerprint that can be used for structural confirmation. For this compound, characteristic fragments would be expected from the cleavage of the sec-butyl group and the morpholine ring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another potent analytical technique that couples the separation power of high-performance liquid chromatography (HPLC) with the sensitive detection of mass spectrometry. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS.

For the analysis of this compound, reversed-phase HPLC would likely be a suitable separation method, where the compound would be separated based on its hydrophobicity. The choice of the stationary phase (e.g., C18) and the mobile phase (a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) would be critical for achieving good separation.

After elution from the HPLC column, the analyte would be introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]+. This would allow for the accurate determination of the molecular weight of this compound. Further structural information could be obtained using tandem mass spectrometry (MS/MS), where the protonated molecule is fragmented to produce a characteristic spectrum.

While LC-MS is a standard method for the analysis of morpholine and its derivatives in various matrices, specific LC-MS analytical conditions and corresponding data for this compound are not detailed in the available scientific literature.

Vibrational Spectroscopy (Infrared/FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups it contains. These would include:

N-H stretching: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine in the morpholine ring.

C-H stretching: Multiple sharp absorption bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the sec-butyl group and the morpholine ring.

C-O-C stretching: A strong, characteristic absorption band, typically around 1100 cm⁻¹, for the ether linkage within the morpholine ring.

C-N stretching: An absorption band in the 1020-1250 cm⁻¹ region.

CH₂, CH₃ bending: Absorption bands in the 1350-1470 cm⁻¹ region.

While the expected absorption regions for the functional groups in this compound can be predicted based on general principles of IR spectroscopy, a specific, experimentally obtained FT-IR spectrum for this compound with detailed peak assignments is not available in the reviewed literature.

Table 1: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3300-3500 |

| Alkane | C-H Stretch | 2850-3000 |

| Ether | C-O-C Stretch | ~1100 |

| Amine | C-N Stretch | 1020-1250 |

| Alkane | C-H Bend | 1350-1470 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the electron density distribution within the crystal, from which a model of the molecular structure can be built.

For this compound, a successful X-ray crystallographic analysis would yield a wealth of structural information, including:

Precise bond lengths and bond angles.

The conformation of the morpholine ring (e.g., chair or boat).

The stereochemistry at the chiral center of the sec-butyl group and at the C3 position of the morpholine ring.

Details of intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

The acquisition of such data is contingent on the ability to grow a high-quality single crystal of this compound or a suitable salt thereof. A review of crystallographic databases and the scientific literature did not yield any published crystal structures for this compound.

Chromatographic Methods for Separation and Purity Analysis

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods for these purposes.

For purity analysis by HPLC, a reversed-phase column would likely be used. A pure sample of this compound should ideally produce a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate the presence of impurities. The area of the main peak relative to the total area of all peaks can be used to quantify the purity of the sample.

In GC, a capillary column with a suitable stationary phase would be used for separation. Similar to HPLC, the purity of a sample of this compound can be determined by the relative area of its peak in the chromatogram. Due to the presence of a chiral center, chiral chromatography (either GC or HPLC) could be employed to separate the enantiomers of this compound and determine the enantiomeric excess of a sample.

While the principles of these chromatographic methods are well-established for the analysis of similar compounds, specific application notes or research articles detailing the separation and purity analysis of this compound are not currently available.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 3-(sec-Butyl)morpholine. DFT has become a standard method for studying morpholine (B109124) and its derivatives due to its favorable balance of computational cost and accuracy. researchgate.net

DFT calculations for systems like this compound typically begin with geometry optimization. This process determines the lowest energy arrangement of atoms, providing the most stable three-dimensional structure of the molecule. A widely used functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-31++G(d,p), which has been shown to provide reliable results for substituted morpholines. researchgate.net

Table 1: Representative Thermodynamic Parameters from DFT Calculations This table presents hypothetical data based on typical results for alkyl-substituted morpholines to illustrate the output of DFT calculations.

| Parameter | Value | Unit |

|---|---|---|

| Total Energy | -482.5 | Hartree |

| Entropy (S) | 115.8 | cal/mol·K |

| Heat Capacity (Cv) | 45.2 | cal/mol·K |

| Dipole Moment | 2.15 | Debye |

Molecular Modeling for Conformational Analysis

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape and conformational flexibility. Molecular modeling is essential for exploring the potential conformations (conformers) and determining their relative stabilities.

The parent morpholine ring is known to exist predominantly in a chair conformation. nih.govresearchgate.net Theoretical and spectroscopic studies have identified two primary chair conformers: one with the N-H hydrogen in an equatorial position (Chair-Eq) and another with it in an axial position (Chair-Ax). nih.govacs.org The Chair-Eq conformer is consistently found to be the more stable of the two. nih.govacs.org

For this compound, the bulky sec-butyl group introduces significant steric considerations. Computational conformational analysis would predict that the sec-butyl substituent strongly prefers the equatorial position on the chair-like morpholine ring to minimize steric hindrance and gauche interactions. A conformer with the sec-butyl group in the axial position would be significantly higher in energy and thus less populated at equilibrium. The analysis would also consider the different rotational isomers (rotamers) of the sec-butyl group itself.

Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates the expected energy differences between the principal conformers.

| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|

| Chair, Equatorial sec-Butyl | 0.00 | >99% |

| Chair, Axial sec-Butyl | ~4.5 | <1% |

| Twist-Boat | ~6.0 | <1% |

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of molecules. DFT calculations can accurately predict NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman). researchgate.netnih.gov The gauge-including atomic orbital (GIAO) method is commonly employed within a DFT framework to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts. nih.gov

Beyond structure, DFT provides critical insights into chemical reactivity through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxibiology.com The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.comajchem-a.com From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, and electrophilicity can be calculated to quantify the molecule's reactive tendencies. irjweb.comajchem-a.com For morpholine derivatives, the HOMO is typically localized around the nitrogen atom, consistent with its role as a nucleophilic center. rsc.orgnih.gov

Table 3: Predicted Spectroscopic and Reactivity Data for this compound This table contains hypothetical data for illustrative purposes, based on DFT calculations for analogous structures.

| Predicted NMR Chemical Shifts (ppm) | ||

|---|---|---|

| Atom | Proton (¹H) | Carbon (¹³C) |

| C2-H (axial) | ~3.85 | ~70.5 |

| C3-H | ~2.90 | ~58.0 |

| N-H | ~1.95 | - |

| Calculated Reactivity Descriptors | ||

| Descriptor | Value (eV) | Implication |

| E(HOMO) | -6.5 | Electron-donating ability |

| E(LUMO) | +1.8 | Electron-accepting ability |

| HOMO-LUMO Gap | 8.3 | High kinetic stability |

| Chemical Hardness (η) | 4.15 | Resistance to change in electron configuration |

Analysis of Intermolecular and Noncovalent Interactions (e.g., Hydrogen Bonding)

The morpholine moiety is capable of forming significant intermolecular interactions, particularly hydrogen bonds. researchgate.net The N-H group acts as a hydrogen bond donor, while the lone pairs on the nitrogen and oxygen atoms act as hydrogen bond acceptors. nih.gov Computational studies are used to explore the geometry, strength, and nature of these interactions.

DFT calculations can model the interaction between this compound and other molecules (such as water or other protic solvents) to determine binding energies and optimized geometries of the resulting complexes. researchgate.netchemrxiv.org The Quantum Theory of Atoms in Molecules (QTAIM) is often applied to analyze the electron density at the bond critical points of these noncovalent interactions, providing a quantitative measure of their strength and character (e.g., electrostatic vs. covalent). researchgate.net

The sec-butyl group, being a bulky and nonpolar aliphatic chain, would primarily influence intermolecular interactions through steric hindrance. It may sterically shield the N-H group or the ring heteroatoms, potentially affecting the accessibility for hydrogen bonding compared to unsubstituted morpholine.

Table 4: Potential Hydrogen Bonding Interactions for this compound Interaction energies are representative values from computational studies of similar amine-water complexes.

| Interaction Type | Role of this compound | Partner Molecule Example | Typical Interaction Energy (kcal/mol) |

|---|---|---|---|

| N-H···O | H-bond Donor | Water (H₂O) | -4.0 to -6.0 |

| N···H-O | H-bond Acceptor | Water (H₂O) | -3.5 to -5.5 |

| O···H-O | H-bond Acceptor | Water (H₂O) | -3.0 to -5.0 |

Strategic Applications in Contemporary Organic Synthesis

Role as Chiral Building Blocks in Complex Molecule Assembly

Chiral building blocks are enantiomerically pure compounds that serve as starting materials or key intermediates in the synthesis of pharmaceuticals and natural products. nih.govnih.gov The defined stereochemistry of the building block is incorporated directly into the final target molecule. 3-Substituted morpholines, derived from readily available chiral precursors like amino acids, are valuable synthons for this purpose. semanticscholar.org

For instance, derivatives such as (3S)-4-Benzyl-3-sec-butylmorpholin-2-one have been identified as useful chiral building blocks for creating more complex, pharmaceutically relevant compounds. semanticscholar.org The synthesis of these morpholinone structures can be achieved from corresponding amino acids, effectively transferring the chirality of the amino acid to the new heterocyclic scaffold. semanticscholar.org This scaffold can then be further elaborated. For example, the synthesis of potential norepinephrine (B1679862) reuptake inhibitors like (2S,3S)-2-[α-(2-ethoxyphenoxy)phenylmethyl]morpholine has been demonstrated starting from a chiral morpholine (B109124) precursor, showcasing the utility of these compounds in building complex, bioactive molecules. nih.gov The sec-butyl group at the C3 position provides a specific steric and lipophilic profile that can be crucial for the biological activity of the final assembled molecule.

Systematic chemical diversity can be achieved by starting with enantiomerically pure amino acids or amino alcohols to produce a wide array of regiochemically and stereochemically diverse morpholine derivatives. nih.gov These collections of distinct morpholine scaffolds serve as valuable building blocks in medicinal chemistry, allowing for the exploration of chemical space and the development of structure-activity relationships. nih.gov

Utilization as Chiral Auxiliaries, Ligands, and Organocatalysts

Beyond their role as integral parts of a final structure, chiral morpholines can also act as transient controllers of stereochemistry or as catalysts.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation diastereoselectively. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.orgsigmaaldrich.com While specific documented use of 3-(sec-butyl)morpholine as a chiral auxiliary is not widespread, its structural features are well-suited for this role. The nitrogen atom allows for covalent attachment to a substrate (e.g., forming an amide with a carboxylic acid), and the stereocenter at C3, influenced by the bulky sec-butyl group, can effectively shield one face of the reactive intermediate (like an enolate), forcing an incoming reagent to attack from the less hindered side. researchgate.net This principle is widely used with other chiral scaffolds like oxazolidinones and pseudoephedrine to achieve asymmetric alkylations and aldol (B89426) reactions. wikipedia.orgresearchgate.net

Chiral Ligands: In transition-metal-catalyzed reactions, chiral ligands bind to the metal center to create a chiral environment, enabling enantioselective transformations. sigmaaldrich.commdpi.com The design of effective chiral ligands is crucial for modern asymmetric catalysis. mdpi.comnih.gov this compound contains a nitrogen atom that can coordinate to transition metals like palladium, rhodium, or iridium. semanticscholar.org The chirality at the C3 position, adjacent to the coordinating nitrogen, can effectively influence the spatial arrangement of substrates around the metal center, thereby controlling the stereochemical outcome of reactions such as asymmetric hydrogenations or C-H functionalizations. nih.govresearchgate.net

Organocatalysts: Organocatalysis involves the use of small, metal-free organic molecules to catalyze chemical reactions. Chiral secondary amines are a cornerstone of organocatalysis, particularly in enamine catalysis. However, the morpholine nucleus has historically been considered less efficient than pyrrolidine (B122466) due to the electronic effect of the oxygen atom and the pyramidalization of the nitrogen, which reduces the nucleophilicity of the corresponding enamine. nih.gov

Despite this, recent research has demonstrated the development of highly efficient organocatalysts based on the morpholine scaffold. nih.govfrontiersin.org Specifically, β-morpholine amino acids, which can be synthesized from common α-amino acids, have proven to be effective catalysts. nih.gov These catalysts have been successfully applied in the 1,4-addition (Michael reaction) of aldehydes to nitroolefins, affording products with excellent yields, high diastereoselectivity (up to 99% d.e.), and good to excellent enantioselectivity (up to 99% e.e.). nih.gov In these systems, the carboxylic acid group acts as a co-catalyst (e.g., via hydrogen bonding), and the specific stereochemistry and substitution pattern of the morpholine ring, such as a sec-butyl group at C3, would be critical in defining the chiral pocket of the catalyst and determining the stereochemical outcome.

| Application Type | Principle of Action | Example Reaction | Role of 3-(sec-Butyl) Group |

|---|---|---|---|

| Chiral Building Block | Permanent incorporation of a stereocenter into a target molecule. | Synthesis of complex bioactive molecules and APIs. nih.gov | Provides defined stereochemistry and specific steric/lipophilic properties to the final product. |

| Chiral Auxiliary | Temporary attachment to a substrate to direct a diastereoselective reaction. wikipedia.org | Asymmetric alkylation, aldol reactions. researchgate.net | Creates a sterically hindered face to control the direction of bond formation. |

| Chiral Ligand | Coordinates with a transition metal to create a chiral catalytic environment. mdpi.com | Asymmetric hydrogenation, C-H activation. nih.gov | Induces asymmetry around the metal center, influencing substrate binding and reaction trajectory. |

| Organocatalyst | Acts as a metal-free catalyst, often via enamine or iminium ion intermediates. nih.gov | Asymmetric Michael additions. nih.gov | Forms part of the chiral catalyst backbone, defining the stereochemical environment of the active site. |

Integration into Conformationally Constrained Scaffolds

Modern drug discovery often seeks to "escape from flatland" by utilizing three-dimensional, sp³-rich molecular scaffolds to improve properties like solubility and target specificity. acs.org The morpholine ring is an excellent component for building such scaffolds due to its inherent non-planar chair conformation.

The this compound unit can be integrated into larger, more rigid molecular frameworks to create conformationally constrained structures. This strategy is employed to lock a molecule into a specific bioactive conformation, thereby enhancing its potency and selectivity for a biological target. The development of diverse molecular scaffolds for compound libraries is a key strategy in chemical biology and drug discovery. mdpi.com By starting with enantiomerically pure materials, a collection of systematically varied substituted morpholines can be produced, providing extensive three-dimensional vector coverage around a common core. nih.gov This approach allows chemists to precisely control the spatial orientation of functional groups, which is critical for optimizing interactions with enzymes or receptors.

Structure Property Relationships in 3 Sec Butyl Morpholine Systems

Influence of Substituent Stereochemistry on Chemical Behavior and Selectivity

The 3-(sec-butyl)morpholine molecule possesses two distinct chiral centers: one at the C3 position of the morpholine (B109124) ring and the second at the chiral carbon within the sec-butyl group itself. This structural feature gives rise to four possible stereoisomers: (3S, 2'S), (3R, 2'R), (3S, 2'R), and (3R, 2'S). The relationship between these isomers—enantiomeric or diastereomeric—fundamentally influences the molecule's three-dimensional conformation and, consequently, its chemical behavior.

The spatial orientation of the sec-butyl group relative to the morpholine ring is a critical determinant of selectivity in chemical reactions. In diastereomers, the different arrangements of the substituents create distinct steric environments around the reactive centers of the molecule, particularly the nitrogen atom. This steric differentiation is crucial in stereoselective synthesis, where the molecule might interact with chiral reagents or catalysts. researchgate.net For instance, one diastereomer may present a more sterically accessible nitrogen atom for an incoming electrophile, leading to a higher reaction rate or a different product ratio compared to another diastereomer.

This principle is pivotal in medicinal chemistry, where the biological activity of morpholine derivatives can be highly dependent on stereochemistry. nih.gov The specific "fit" of a stereoisomer into the active site of a protein or enzyme is dictated by its unique 3D shape, meaning that often only one isomer will exhibit the desired therapeutic effect. researchgate.net

Table 1: Stereoisomers of this compound and Their Potential Influence on Selectivity

| Stereoisomer Configuration | Relationship | Expected Impact on Chemical Behavior |

|---|---|---|

| (3S, 2'S) and (3R, 2'R) | Enantiomers | Identical reactivity with achiral reagents; potentially different reactivity and biological activity in chiral environments. |

| (3S, 2'R) and (3R, 2'S) | Enantiomers | Identical reactivity with achiral reagents; potentially different reactivity and biological activity in chiral environments. |

| (3S, 2'S) and (3S, 2'R) | Diastereomers | Different physical properties and reactivity due to varied spatial arrangement and steric hindrance around the morpholine ring. |

Electronic and Steric Effects on Reaction Outcomes

The outcome of reactions involving this compound is governed by a combination of electronic and steric effects originating from the sec-butyl substituent.

Electronic Effects: The sec-butyl group, being an alkyl group, exerts a weak positive inductive effect (+I). It donates electron density towards the morpholine ring, which slightly increases the electron density on the nitrogen atom. This enhancement in electron density makes the nitrogen atom more nucleophilic and more basic compared to an unsubstituted morpholine. This effect, however, is generally considered minor compared to the more dominant steric influences.

Steric Effects: The primary influence of the sec-butyl group on reactivity is its steric bulk. researchgate.net Compared to smaller substituents like methyl or ethyl, the branched sec-butyl group presents a significant steric hindrance around the C3 position and the adjacent nitrogen atom. masterorganicchemistry.com This steric crowding can impede the approach of reactants to the nitrogen atom. For example, in N-acylation or N-alkylation reactions, the rate may be slower than that of less-substituted morpholines due to the difficulty of the electrophile accessing the nitrogen lone pair. The specific stereoisomer will dictate the exact nature of this hindrance; in some conformations, the sec-butyl group may partially shield one face of the morpholine ring, directing incoming reagents to the opposite, less hindered face.

Table 2: Comparative Effects of C3-Substituents on Morpholine Reactivity

| C3-Substituent | Electronic Effect (on Nitrogen) | Relative Steric Hindrance | Predicted Impact on N-Alkylation Rate |

|---|---|---|---|

| Hydrogen | Neutral | Very Low | Baseline |

| Methyl | Weak +I (Donating) | Low | Slightly slower than baseline due to minor steric hindrance |

| sec-Butyl | Weak +I (Donating) | Moderate | Significantly slower due to notable steric hindrance |

Structure-Reactivity Correlations in Derivative Formation

The principles of stereochemistry, along with electronic and steric effects, allow for predictable correlations between the structure of this compound and its reactivity in the formation of derivatives. The synthesis of new molecules based on this scaffold relies on understanding how modifications will alter its chemical properties. researchgate.net

The reactivity of the morpholine nitrogen is a key consideration. While the sec-butyl group's steric bulk can hinder reactions at the nitrogen, this can be exploited to achieve selectivity. For example, in a molecule with multiple reactive sites, the hindered nature of the morpholine nitrogen might allow for a reaction to occur selectively at a less-hindered position.

Furthermore, the inherent chirality of this compound can be used to influence the stereochemical outcome of subsequent reactions, a process known as diastereoselective synthesis. nih.gov A chiral center already present in a molecule can direct the formation of a new chiral center, leading to a preference for one diastereomer over another. For instance, the reduction of a ketone appended to the nitrogen of a single-isomer this compound could proceed with high diastereoselectivity due to the chiral environment created by the sec-butylmorpholine moiety.

Kinetic studies on related cyclic amines show that reactivity in processes like Michael additions is highly dependent on the amine's nucleophilicity and steric profile. researchgate.net By extension, derivatives of this compound are expected to follow these structure-reactivity trends. Introducing electron-withdrawing groups onto the nitrogen (e.g., forming an amide or sulfonamide) would decrease its nucleophilicity and basicity, slowing its participation in nucleophilic reactions. Conversely, the formation of N-oxide derivatives would alter the steric and electronic profile significantly, opening new pathways for functionalization.

Table 3: Predicted Reactivity of this compound Derivatives

| Derivative Type | Structural Modification | Effect on Nitrogen Nucleophilicity | Predicted Reactivity Trend |

|---|---|---|---|

| N-Acyl Derivative | Addition of an acyl group (e.g., -COCH₃) | Significantly Decreased | Much less reactive in nucleophilic additions; resistant to further alkylation at the nitrogen. |

| N-Alkyl Derivative | Addition of an alkyl group (e.g., -CH₃) | Maintained / Slightly Increased | Remains a strong nucleophile and base, though steric hindrance increases. |

| N-Oxide Derivative | Oxidation of the nitrogen atom | Eliminated (Nitrogen is cationic) | No longer nucleophilic; can participate in different reaction types (e.g., Polonovski reaction). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.